Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate
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Overview
Description
Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(5-methylthiophen-2-yl)acetate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: The carboxylic acid group of 5-methylthiophene-2-carboxylic acid is esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form methyl 5-methylthiophene-2-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(5-methylthiophen-2-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The sulfur atom in the thiophene ring plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-methylthiophen-2-yl)acetic acid
- Methyl 2-{[(5-methylthiophen-2-yl)methyl]amino}acetate
Uniqueness
Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-methylthiophen-2-yl)acetate |
InChI |
InChI=1S/C8H11NO2S/c1-5-3-4-6(12-5)7(9)8(10)11-2/h3-4,7H,9H2,1-2H3 |
InChI Key |
LXCAMJXJIQGVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C(=O)OC)N |
Origin of Product |
United States |
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